N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
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Overview
Description
N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazole ring reacts with 4-chlorobenzyl chloride.
Attachment of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially altering the compound’s structure and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or dechlorinated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various reactions.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine:
Pharmaceuticals: Due to its unique structure, the compound is being investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Comparison with Similar Compounds
- N-(4-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
- N-(4-{5-[(4-methylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzyl group (chlorine, bromine, or methyl).
- Reactivity: These structural variations can influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar in structure, each compound may exhibit unique properties and applications, making N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide distinct in its potential uses.
Properties
Molecular Formula |
C19H19ClN4OS |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-24-18(15-6-10-17(11-7-15)21-13(2)25)22-23-19(24)26-12-14-4-8-16(20)9-5-14/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChI Key |
PUVSDEZVHOPRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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